Heptanophenone

Beschreibung

Eigenschaften

IUPAC Name |

1-phenylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMQORVHJMUQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048194 | |

| Record name | Heptanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-75-6 | |

| Record name | Heptanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX07WP06JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptanophenone chemical properties and structure

An In-depth Technical Guide to Heptanophenone: Chemical Properties and Structure

This compound, also known as 1-phenylheptan-1-one, is an aromatic ketone with a distinct molecular architecture that lends it to various applications in research and industry.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized as a clear, slightly yellow to yellow liquid at room temperature.[2][3][4] Its physical and chemical properties are summarized in the tables below, providing a detailed look at its fundamental characteristics.

Table 1: General and Chemical Identifiers

| Property | Value |

| IUPAC Name | 1-phenylheptan-1-one[1] |

| Synonyms | n-Heptanophenone, 1-Phenyl-1-heptanone, Enanthophenone, Hexyl phenyl ketone[2][5] |

| CAS Number | 1671-75-6 |

| Molecular Formula | C₁₃H₁₈O[1][4] |

| Molecular Weight | 190.28 g/mol [1] |

| Canonical SMILES | CCCCCCC(=O)C1=CC=CC=C1[1] |

| InChI | InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3[1][5] |

| InChIKey | UXMQORVHJMUQFD-UHFFFAOYSA-N[1][5] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Clear slightly yellow to yellow liquid[2][3][4] |

| Melting Point | 16.4 °C[1][2][5], 17 °C[3][4] |

| Boiling Point | 283.3 °C[1][2], 155 °C at 15 mmHg[3][4], 100-102 °C at 2 Torr[5] |

| Density | 0.946 g/mL at 25 °C[3][4], 0.9505 g/cm³ at 20 °C[5] |

| Refractive Index | n20/D 1.5077[2][4] |

| Flash Point | >230°F (>110 °C)[4], 113 °C (closed cup), 111.2 °C[2] |

| Vapor Pressure | 0.00319 mmHg at 25°C[2][4] |

| Topological Polar Surface Area | 17.1 Ų[2] |

| XLogP3 | 4.1[1][2] |

Chemical Structure

This compound possesses a structure defined by a heptanoyl group attached to a phenyl group.[1] This structure consists of a seven-carbon alkyl chain (the heptyl group) and a benzene (B151609) ring, linked by a carbonyl functional group (C=O).[1] This combination of an aromatic ring and a moderately long alkyl chain influences its physical properties, such as its liquidity at room temperature and its solubility characteristics.[1]

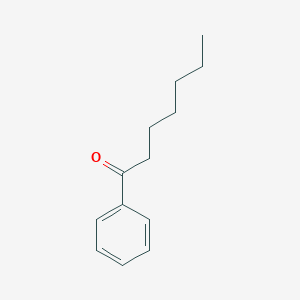

Caption: 2D structure of this compound.

Spectral Data

The structural features of this compound can be elucidated using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption peak is expected around 1685 cm⁻¹, which is typical for the C=O stretching vibration of a carbonyl group conjugated with an aromatic ring.[6] Additionally, C-H stretching vibrations from the alkyl chain and the aromatic ring are observed in the region of 2800-3100 cm⁻¹.[7] The fingerprint region, below 1500 cm⁻¹, contains complex vibrations that are unique to the molecule's overall structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the hydrogen environments. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.4-8.0 ppm).[8] The protons on the carbon adjacent to the carbonyl group (α-protons) are expected around δ 2.95 ppm.[8] The other methylene (B1212753) protons of the heptyl chain would appear as a series of multiplets further upfield, between δ 1.15 and 1.74 ppm, while the terminal methyl protons would be a triplet around δ 0.90 ppm.[8]

¹³C NMR: The carbon NMR spectrum shows a distinct signal for the carbonyl carbon at approximately 200 ppm.[8] The aromatic carbons resonate in the δ 128-137 ppm range.[8] The carbons of the alkyl chain appear in the upfield region, with the carbon α to the carbonyl at around 38 ppm and the terminal methyl carbon at approximately 14 ppm.[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with heptanoyl chloride.[1]

Methodology:

-

Reactant Preparation: Benzene is used as the aromatic substrate, and heptanoyl chloride serves as the acylating agent. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to facilitate the reaction.[1]

-

Reaction Setup: The reaction is carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, under anhydrous conditions to prevent deactivation of the catalyst.

-

Acylation: Heptanoyl chloride is added to the mixture of benzene and aluminum chloride, usually at a controlled temperature to manage the exothermic nature of the reaction.

-

Quenching: After the reaction is complete, the mixture is carefully quenched by adding it to ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.

-

Workup and Purification: The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

This compound is often used as a reference standard in analytical techniques like HPLC to evaluate the performance of new separation methods and columns.[1]

Protocol for Use as a Standard:

-

Standard Preparation: A stock solution of this compound of a known concentration is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.

-

Mobile Phase Preparation: The mobile phase, a mixture of solvents (e.g., acetonitrile and water), is prepared and degassed.

-

HPLC System Setup: An appropriate HPLC column (e.g., C18) is installed and equilibrated with the mobile phase at a constant flow rate.

-

Injection and Analysis: A precise volume of the this compound standard is injected into the HPLC system. The retention time and peak area are recorded by the detector (typically a UV detector).

-

Performance Evaluation: The retention time, peak shape, and column efficiency (plate count) are used to assess the performance of the HPLC system and the column.[1]

Caption: General workflow for HPLC analysis using this compound.

Safety and Handling

This compound is known to cause skin and eye irritation.[1][9][10] It may also cause respiratory irritation.[1][10] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9][11] Work should be conducted in a well-ventilated area.[9][10]

This guide provides a foundational understanding of this compound's chemical and structural properties, offering valuable information for its application in scientific research and development. The detailed data and experimental outlines serve as a practical resource for professionals in the field.

References

- 1. Buy this compound | 1671-75-6 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1671-75-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. youtube.com [youtube.com]

- 7. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound(1671-75-6) 1H NMR [m.chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sds.metasci.ca [sds.metasci.ca]

- 11. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Heptanophenone (CAS 1671-75-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanophenone, with CAS number 1671-75-6, is an aromatic ketone also known as 1-phenyl-1-heptanone or enanthophenone.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and for assessing its inhibitory effect on carbonyl reductase are presented. While some sources suggest potential antimicrobial properties, specific data on this aspect is currently limited. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1][3] It is an organic compound classified as an alkyl phenyl ketone.[3] Due to its hydrophobic nature, it has low solubility in water but is soluble in organic solvents.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 1671-75-6 | [1][2][4] |

| Molecular Formula | C₁₃H₁₈O | [1][2][4] |

| Molecular Weight | 190.28 g/mol | [4][5][6] |

| IUPAC Name | 1-Phenylheptan-1-one | [7] |

| Synonyms | Enanthophenone, Hexyl phenyl ketone, n-Hexyl phenyl ketone | [1][8] |

| InChI Key | UXMQORVHJMUQFD-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCCC(=O)C1=CC=CC=C1 | [1] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Melting Point | 17 °C | [3][8] |

| Boiling Point | 155 °C at 15 mmHg | [3][8] |

| Density | 0.946 g/mL at 25 °C | [3][8] |

| Refractive Index | n20/D 1.5077 | [3][8] |

| Flash Point | >110 °C (>230 °F) | [8] |

| Spectral Data | IR and Mass spectra available in NIST WebBook | [7] |

Synthesis

This compound is commonly synthesized via the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the general principles of Friedel-Crafts acylation and adapted from a patented method for a similar compound.[9]

Materials:

-

Benzene (anhydrous)

-

Heptanoyl chloride

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Reaction flask with a stirrer, dropping funnel, and reflux condenser connected to a gas trap

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add anhydrous benzene, which serves as both the solvent and reactant.

-

Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Once the aluminum chloride has dissolved, add heptanoyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 20-25°C.

-

After the addition is complete, raise the temperature to 35°C and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. The organic layer containing the this compound is separated.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess benzene.

-

The crude this compound can be further purified by vacuum distillation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Antimicrobial Activity in Host-Mimicking Media and In Vivo Toxicity of Antimicrobial Polymers as Functional Mimics of AMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

An In-Depth Technical Guide to Heptanophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of heptanophenone, along with a detailed experimental protocol for its synthesis via Friedel-Crafts acylation.

Core Properties of this compound

This compound, also known as 1-phenylheptan-1-one, is an aromatic ketone.[1] It is a clear, slightly yellow liquid at room temperature and is utilized as a building block in organic synthesis and as a reference standard in analytical techniques like high-performance liquid chromatography (HPLC).[1][2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | [2][3][4][5] |

| Molecular Weight | 190.28 g/mol | [2][3][4] |

| Density | 0.946 g/mL at 25 °C | [4] |

| Melting Point | 17 °C | [4] |

| Boiling Point | 155 °C at 15 mmHg | [4] |

| Refractive Index | n20/D 1.5077 | [4] |

| CAS Number | 1671-75-6 | [2][4] |

Experimental Protocols

A primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2] This electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring.

Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound by reacting benzene with heptanoyl chloride in the presence of an aluminum chloride catalyst.

Materials:

-

Benzene (anhydrous)

-

Heptanoyl chloride

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (or other suitable organic solvent)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Heating mantle and magnetic stirrer

-

Ice bath

Methodology:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas trap), and a dropping funnel is set up in a fume hood.

-

Catalyst Suspension: The flask is charged with anhydrous benzene and anhydrous aluminum chloride. The mixture is stirred and cooled in an ice bath to maintain a low temperature.

-

Addition of Acyl Chloride: Heptanoyl chloride is added dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature of the reaction mixture. Hydrogen chloride (HCl) gas is evolved during this step and should be neutralized by the gas trap.[6]

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is brought to room temperature and then heated under reflux (e.g., at 60°C) for a specified time (typically 30-60 minutes) to ensure the reaction goes to completion.[7]

-

Quenching: The reaction mixture is cooled back down in an ice bath. The complex formed is carefully hydrolyzed by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product. The organic layers are then combined.

-

Neutralization: The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key stages involved in the synthesis of this compound using the Friedel-Crafts acylation protocol.

References

- 1. This compound | 1671-75-6 [chemicalbook.com]

- 2. Buy this compound | 1671-75-6 [smolecule.com]

- 3. Cas 1671-75-6,this compound | lookchem [lookchem.com]

- 4. This compound 98 1671-75-6 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

Heptanophenone: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of heptanophenone, a significant aromatic ketone. A thorough understanding of its boiling and melting points is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document outlines the experimentally determined values for these properties, details the methodologies for their measurement, and presents a logical workflow for property determination.

Physicochemical Data of this compound

This compound, also known as 1-phenyl-1-heptanone, is a clear, slightly yellow liquid at room temperature.[1] Its core physical constants are summarized below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Conditions |

| Melting Point | 17 °C (lit.) | - |

| 16.4 °C | - | |

| Boiling Point | 283.3 °C | - |

| 155 °C | at 15 mmHg | |

| 100-102 °C | at 2 Torr | |

| Density | 0.946 g/mL | at 25 °C (lit.) |

| 0.9505 g/cm³ | at 20 °C | |

| Refractive Index | n20/D 1.5077 | (lit.) |

Data compiled from multiple sources.[1][2][3][4][5][6]

Experimental Protocols

Accurate determination of the boiling and melting points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail the standard experimental procedures for these measurements.

Determination of Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[7][8] The capillary method is a common and reliable technique for this determination.[9]

Apparatus:

-

Capillary tubes (sealed at one end)[9]

-

Thermometer

-

Sample of this compound (in solid form, which may require cooling)

Procedure:

-

Sample Preparation: A small amount of solid this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[11]

-

Observation: The sample is observed through a magnifying eyepiece. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

-

Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] Since this compound has a relatively high boiling point at atmospheric pressure, determination under reduced pressure (vacuum distillation) is often performed to prevent decomposition.[4] For smaller sample volumes, a micro-boiling point method can be employed.[13]

Apparatus:

-

Heating mantle or oil bath

-

Small test tube or distillation flask

-

Thermometer

-

Capillary tube (sealed at one end)

-

Clamps and stand

Procedure (Micro-Boiling Point Method):

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.[14]

-

Apparatus Setup: A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid. A thermometer is positioned so that the bulb is near the opening of the capillary tube but not touching the sides or bottom of the test tube.[12][14]

-

Heating: The test tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]

-

Observation: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow and eventually stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a standardized workflow for the determination and validation of the physical properties of a chemical compound like this compound.

Caption: Workflow for determining physical properties of this compound.

References

- 1. This compound | 1671-75-6 [chemicalbook.com]

- 2. Buy this compound | 1671-75-6 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. This compound [chembk.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. byjus.com [byjus.com]

- 15. uomus.edu.iq [uomus.edu.iq]

Heptanophenone Solubility: A Technical Guide for Researchers

Introduction

Heptanophenone, an aromatic ketone, sees significant application in various research and development sectors, including as a reference standard in analytical chemistry and a building block in organic synthesis. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in sample preparation, reaction chemistry, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, complete with experimental protocols and workflow visualizations to support laboratory professionals.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a nonpolar alkyl chain and a moderately polar phenyl ketone group—it is expected to be soluble in most common organic solvents and sparingly soluble in water.

To provide a practical reference, the following table summarizes the known qualitative solubility and includes quantitative data for structurally similar homologous ketones, hexanophenone (B1345741) and octanophenone, to offer an estimated solubility profile.

| Solvent Family | Solvent Name | This compound Solubility | Estimated Solubility ( g/100 mL) at 25 °C (based on homologs) |

| Alcohols | Methanol | Soluble | > 10 |

| Ethanol | Soluble | > 10 | |

| Ketones | Acetone | Soluble | > 10 |

| Ethers | Diethyl Ether | Soluble | > 10 |

| Esters | Ethyl Acetate | Soluble | > 10 |

| Aromatic Hydrocarbons | Toluene | Soluble | > 10 |

| Halogenated Alkanes | Dichloromethane | Soluble | > 10 |

| Chloroform | Soluble | > 10 |

Note: The qualitative solubility of "Soluble" indicates that this compound is expected to dissolve readily in these solvents under standard laboratory conditions. The estimated quantitative values are extrapolated from the behavior of similar alkyl phenyl ketones and should be confirmed experimentally for specific applications.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) (e.g., 10 mL)

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Cap the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely evaporated, weigh the vial containing the dried this compound residue.

-

Calculate the solubility based on the mass of the dissolved this compound and the volume of the solvent used.

-

-

Chromatographic Analysis (preferred method):

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

This compound Analysis by HPLC: A General Workflow

This compound is often used as a test compound to evaluate the performance of HPLC columns and methods.[1][2]

Caption: General workflow for HPLC analysis of this compound.

References

An In-depth Technical Guide to the Spectral Data Interpretation of Heptanophenone

This guide provides a comprehensive analysis of the spectral data for heptanophenone, a ketone with the chemical formula C₁₃H₁₈O.[1][2] It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to elucidate the compound's structure.

Data Presentation

The following tables summarize the quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| 7.50 | Multiplet | 3H | Aromatic Protons (meta and para to C=O) |

| 2.93 | Triplet | 2H | -CH₂- adjacent to C=O |

| 1.70 | Quintet | 2H | -CH₂- |

| 1.33 | Multiplet | 6H | -(CH₂)₃- |

| 0.90 | Triplet | 3H | Terminal -CH₃ |

Solvent: CDCl₃, Instrument: 90 MHz[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | Carbonyl Carbon (C=O) |

| 137.0 | Aromatic Carbon (quaternary) |

| 132.8 | Aromatic Carbon |

| 128.5 | Aromatic Carbon |

| 128.0 | Aromatic Carbon |

| 38.6 | -CH₂- adjacent to C=O |

| 31.6 | -CH₂- |

| 29.1 | -CH₂- |

| 24.2 | -CH₂- |

| 22.5 | -CH₂- |

| 14.0 | Terminal -CH₃ |

Solvent: CDCl₃[1]

Table 3: IR Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 2955, 2930, 2860 | Strong | Aliphatic C-H stretch |

| 1685 | Strong | C=O stretch (aromatic ketone) |

| 1598, 1582, 1448 | Medium-Strong | Aromatic C=C stretch |

| 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample Preparation: Liquid Film[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 190 | 15 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [C₆H₅CO(CH₂)]⁺ or rearrangement product |

| 105 | 80 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

Ionization Method: Electron Ionization[1][3]

Experimental Protocols

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

-

Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity and improve resolution.[5]

-

Data Acquisition :

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The data is then Fourier transformed to obtain the spectrum. Key parameters include the pulse width, acquisition time, and relaxation delay.[5]

-

For ¹³C NMR, data acquisition is similar, but often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[6] Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.[6]

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the "neat" or thin liquid film method is commonly used.[7] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[7] For solid samples, a thin solid film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.[8]

-

Data Acquisition : The prepared sample is placed in the sample holder of an FT-IR spectrometer.[8] An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency.[7] A background spectrum is typically run first and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction : The this compound sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[9]

-

Ionization : In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion).[10] This high-energy process often causes the molecular ion to fragment.[9]

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer.[10] The analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[10]

-

Detection : A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[10] The most abundant ion is designated as the base peak with a relative intensity of 100%.[11]

Mandatory Visualizations

Caption: Workflow for Spectroscopic Structure Elucidation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C13H18O | CID 74282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

Heptanophenone material safety data sheet (MSDS) handling precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the material safety data for heptanophenone, focusing on safe handling protocols, emergency procedures, and personal protection. The information is compiled from various safety data sheets to ensure a comprehensive understanding for professionals in laboratory and drug development settings.

Core Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2][3] Understanding its physical and chemical properties is crucial for safe storage and use.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from multiple safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Physical State | Liquid | [1][2] |

| Appearance | Colorless to light yellow, clear liquid | [2][4] |

| Boiling Point | 155°C at 15 mmHg; 283°C | [1][2] |

| Melting/Freezing Point | 16°C to 17°C | [1][2] |

| Flash Point | 110°C to 113°C (closed cup) | [1] |

| Density | 0.946 g/mL at 25°C | |

| Refractive Index | 1.505 - 1.508 at 20°C | [1] |

| Purity | >98% (GC) | [2] |

Note: Exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available in the reviewed documents.[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Handling and Storage

-

Ventilation: Use this compound only in well-ventilated areas, preferably within a chemical fume hood to avoid inhalation of vapors.[1][2]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1]

-

Container Management: Keep containers tightly closed when not in use.[1][2] Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical advice if irritation occurs.[2]

-

Eye Contact: If this compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]

-

Ingestion: If swallowed, do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4][5] Never give anything by mouth to an unconscious person.[1]

Visualizing Safety Protocols

The following diagrams illustrate the recommended workflows for handling spills and for personal protection.

Caption: Workflow for handling a this compound spill.

Caption: Personal protective equipment (PPE) protocol.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Personal Precautions: Evacuate unnecessary personnel.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a vapor respirator if necessary.[1][3]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[1]

-

Containment and Cleaning: Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder.[4][5] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2][3][4] A face shield may be necessary for larger quantities or when there is a risk of splashing.[2]

-

Skin Protection: Wear chemical-resistant gloves and protective clothing, such as a lab coat or long-sleeved shirt, to prevent skin contact.[1][2][3]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[4] However, if ventilation is insufficient or there is a risk of inhaling vapors, a NIOSH-approved vapor respirator should be used.[2][3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish fires.[1][4][5]

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon oxides.[1][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

References

An In-depth Technical Guide on the Biological Activity of Heptanophenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Heptanophenone, a simple aromatic ketone, and its diverse derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into the pharmacological properties of these compounds, with a focus on their anticonvulsant, antimicrobial, cytotoxic, and anti-inflammatory effects. Detailed experimental protocols, quantitative activity data, and visualizations of relevant biological pathways are presented to facilitate further research and drug development endeavors.

Anticonvulsant Activity

Derivatives of this compound have been investigated for their potential to manage and prevent seizures. The primary screening models for anticonvulsant activity include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound | Test Model | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| Compound 6d (a triazolopyrimidine derivative) | MES | 15.8 | >300 | >19.0 | [1] |

| scPTZ | 14.1 | >300 | >21.3 | [1] | |

| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | MES | 49.6 | Not Reported | Not Reported | [2] |

| scPTZ | 67.4 | Not Reported | Not Reported | [2] | |

| 6 Hz (32 mA) | 31.3 | Not Reported | Not Reported | [2] | |

| 6 Hz (44 mA) | 63.2 | Not Reported | Not Reported | [2] | |

| Quinazolinone Derivative 5f | MES | 28.90 | Not Reported | Not Reported | [3] |

| Quinazolinone Derivative 5b | MES | 47.38 | Not Reported | Not Reported | [3] |

| Quinazolinone Derivative 5c | MES | 56.40 | Not Reported | Not Reported | [3] |

A standardized approach is crucial for the preclinical evaluation of novel anticonvulsant compounds.[4] The following protocols are adapted from established methodologies.[1][4][5]

Maximal Electroshock (MES) Seizure Model

-

Objective: To identify compounds effective against generalized tonic-clonic seizures.[4][5]

-

Animals: Mice or rats.

-

Procedure:

-

Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined time (e.g., 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear-clip electrodes.[1][4]

-

Observe the animal for the presence or absence of a tonic hindlimb extension (THLE).

-

The absence of THLE is considered a protective effect.[4]

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals from THLE.[4]

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

-

Objective: To screen compounds for potential efficacy against generalized absence seizures.[4]

-

Animals: Mice.

-

Procedure:

-

Administer the test compound or vehicle (i.p. or p.o.).

-

After a set time, inject pentylenetetrazole (PTZ) subcutaneously at a dose known to induce clonic seizures (e.g., 85 mg/kg).[1]

-

Place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

-

Parameters to measure include the latency to the first seizure and the severity of the seizure, often using a standardized scoring system like the Racine scale.[4]

-

A compound is considered protective if it prevents the onset of a single episode of clonic spasms lasting more than 5 seconds.[1]

-

Calculate the ED50, the dose that protects 50% of the animals from the seizure endpoint.

-

Experimental Workflow for Anticonvulsant Screening

Caption: Workflow for preclinical screening of anticonvulsant compounds.

Some anticonvulsant derivatives are thought to exert their effects by modulating the GABAergic system. For instance, the activity of certain compounds can be antagonized by flumazenil, a benzodiazepine (B76468) receptor antagonist, suggesting an interaction with the GABA-A receptor.[1][6] Molecular docking studies have further supported the binding of some derivatives to the benzodiazepine binding site of the GABA-A receptor.[1][7]

Proposed GABA-A Receptor Modulation Pathway

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

Antimicrobial and Antifungal Activity

This compound and its derivatives have demonstrated notable activity against a range of microbial and fungal pathogens. This has prompted investigations into their potential as novel antimicrobial agents, particularly in the context of rising antibiotic resistance.[8]

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-Octanoylbenzohydroquinone | Candida krusei | 2 | [9] |

| Rhizopus oryzae | 4 | [9] | |

| Various Candida spp. | 2 - 16 | [9] | |

| Xanthoxyline-derived Chalcone | Trichophyton rubrum | 12.5 | [10] |

| 8-Hydroxyquinoline Derivative (PH265) | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 1 | [11] |

| 8-Hydroxyquinoline Derivative (PH276) | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 8 | [11] |

| Brominated Chalcone | Staphylococcus aureus | 31.25 - 125 | [12] |

MIC: Minimum Inhibitory Concentration

Standardized methods are essential for determining the in vitro efficacy of potential antimicrobial agents. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).[13][14]

Broth Microdilution Method

-

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

-

Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth), standardized microbial inoculum, test compound.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard).

-

Add a standardized volume of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[15]

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[14][15]

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Workflow for Broth Microdilution Assay

Caption: Experimental workflow for the broth microdilution MIC assay.

Cytotoxic Activity

The cytotoxic potential of this compound derivatives is a critical area of investigation, particularly for the development of anticancer agents. The 50% lethal concentration (LC50) or 50% inhibitory concentration (IC50) are key metrics used to quantify this activity.

Table 3: Cytotoxic Activity of this compound and its Derivatives

| Compound | Cell Line | IC50/LC50 | Exposure Time | Reference |

| α-Pyrrolidinooctanophenone (α-POP) | Human Aortic Endothelial (HAE) cells | 15.6 µM (LC50) | 48 h | [16] |

| Rapanone (a benzoquinone) | PC3 (prostate cancer) | 6.50 µg/mL | 24 h | [17][18] |

| Du145 (prostate cancer) | 7.68 µg/mL | 24 h | [17][18] | |

| FTC133 (thyroid cancer) | 6.01 µg/mL | 24 h | [17][18] | |

| 8505C (thyroid cancer) | 7.84 µg/mL | 24 h | [17][18] | |

| Caco-2 (colorectal carcinoma) | 8.79 µg/mL | 24 h | [17][18] | |

| Benzophenone (B1666685) Glucopyranoside Derivative 18 | Esophageal, stomach, and prostate cancer cell lines | < 10 µM | Not Reported | [19] |

| Benzophenone Derivative 1 | HL-60 (leukemia) | 0.48 µM | Not Reported | [20] |

| A-549 (lung cancer) | 0.82 µM | Not Reported | [20] | |

| SMMC-7721 (liver cancer) | 0.26 µM | Not Reported | [20] | |

| SW480 (colon cancer) | 0.99 µM | Not Reported | [20] |

-

Objective: To assess the effect of a compound on cell viability by measuring mitochondrial metabolic activity.

-

Materials: 96-well plates, cultured cells, complete culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Anti-inflammatory Activity

This compound derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response. A common mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of pro-inflammatory gene expression.[21]

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[21][22]

Inhibition of the NF-κB Pathway by this compound Derivatives

Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway.

-

Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[21][23]

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or BV2).

-

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include unstimulated and vehicle-treated controls.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess assay, which is an indicator of NO production.

-

Measure the absorbance and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The data and protocols summarized in this guide highlight their potential as lead structures for the development of new therapeutics for epilepsy, infectious diseases, cancer, and inflammatory disorders. The continued exploration of structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinical applications. Researchers and drug development professionals are encouraged to utilize this guide as a foundational resource for their ongoing investigations into this valuable chemical scaffold.

References

- 1. frontiersin.org [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ijpp.com [ijpp.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress on the Antibacterial Activity of Natural Flavonoids [mdpi.com]

- 9. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]

- 10. Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. api.pageplace.de [api.pageplace.de]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Structure-activity relationship for toxicity of α-pyrrolidinophenones in human aortic endothelial cells | springermedicine.com [springermedicine.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Natural occurrence and synthesis of heptanophenone

An in-depth technical guide on the natural occurrence and synthesis of heptanophenone for researchers, scientists, and drug development professionals.

Abstract

This compound (C₁₃H₁₈O), also known as 1-phenylheptan-1-one, is an aromatic ketone with applications in various chemical syntheses and as a reference standard in analytical chemistry.[1][2] This technical guide provides a comprehensive overview of its natural occurrence, detailed protocols for its chemical synthesis, and a summary of its physicochemical properties. The primary synthetic routes, including Friedel-Crafts acylation and the oxidation of heptylbenzene (B126430), are discussed in detail, with quantitative data presented for comparison. Methodologies for key experiments and visual diagrams of reaction mechanisms and workflows are provided to support researchers in the fields of organic synthesis and drug development.

Natural Occurrence and Isolation

This compound is found as a naturally occurring compound in some plants and is a component of certain essential oils. While not as widespread as other ketones, its presence has been identified in specific natural sources. The isolation of this compound from these materials typically involves extraction followed by chromatographic purification.

Known Natural Sources

While specific documentation on the widespread natural occurrence of this compound is limited, aromatic ketones are known constituents of various plant extracts and essential oils. Further research into the volatile organic compounds of various plant species is likely to reveal more sources. For context, related methyl ketones like 2-heptanone (B89624) have been identified as being produced by bacteria in honey bee hives, where they play a protective role.[3]

Experimental Protocol: Isolation from Plant Material

The following is a generalized protocol for the isolation and purification of aromatic ketones like this compound from a plant matrix. This procedure may require optimization based on the specific plant material.

Objective: To extract and isolate this compound from a dried plant sample.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (80%)

-

n-Hexane

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Chromatography column

-

TLC plates (silica gel)

Procedure:

-

Extraction: Macerate 100 g of the dried, powdered plant material in 500 mL of 80% methanol for 48 hours at room temperature.[4]

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed, yielding a crude aqueous extract.

-

Solvent Partitioning: Transfer the aqueous extract to a separatory funnel and perform liquid-liquid extraction three times with an equal volume of dichloromethane.

-

Drying and Concentration: Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lipophilic extract.

-

Column Chromatography:

-

Prepare a silica gel slurry in n-hexane and pack it into a chromatography column.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).

-

-

Purification: Combine the fractions containing the compound of interest (identified by comparison with a this compound standard on TLC). Concentrate the combined fractions to yield the purified this compound.[5][6]

Chemical Synthesis of this compound

Several synthetic methods are available for the preparation of this compound. The most common and industrially significant routes are Friedel-Crafts acylation of benzene (B151609) and oxidation of heptylbenzene.

Friedel-Crafts Acylation

This classic method involves the electrophilic aromatic substitution reaction between an aromatic compound (benzene) and an acylating agent (heptanoyl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][7][8] The reaction proceeds via the formation of a highly electrophilic acylium ion.

Reaction: C₆H₆ + CH₃(CH₂)₅COCl --(AlCl₃)--> C₆H₅CO(CH₂)₅CH₃ + HCl

Mechanism:

-

Formation of Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from heptanoyl chloride to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: The [AlCl₄]⁻ complex removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from benzene and heptanoyl chloride.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (use with extreme caution in a fume hood)

-

Heptanoyl chloride

-

Ice-water bath

-

Hydrochloric acid (HCl), 5% solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a dropping funnel and a reflux condenser. Place the flask in an ice-water bath.

-

Reactant Loading: Charge the flask with anhydrous benzene (e.g., 50 mL) and anhydrous AlCl₃ (1.1 equivalents).

-

Addition of Acylating Agent: Add heptanoyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes with constant stirring. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 5% HCl, water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Oxidation of Heptylbenzene

An alternative synthesis route is the oxidation of the corresponding alkylbenzene, heptylbenzene. This method can be advantageous as it avoids the use of highly reactive acyl chlorides and strong Lewis acids. Various oxidizing agents can be employed for this transformation.

Reaction: C₆H₅(CH₂)₆CH₃ + [O] --> C₆H₅CO(CH₂)₅CH₃

Experimental Protocol: Oxidation with Potassium Permanganate (B83412)

Objective: To synthesize this compound by oxidizing heptylbenzene.

Materials:

-

Heptylbenzene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane

-

Sodium bisulfite (NaHSO₃)

-

Aqueous sulfuric acid (10%)

Procedure:

-

Setup: In a round-bottom flask, dissolve heptylbenzene (1 equivalent) and sodium carbonate (1.5 equivalents) in water.

-

Oxidation: Heat the mixture to 70-80°C and add a solution of KMnO₄ (2.5 equivalents) in water portion-wise over 2 hours. The purple color of the permanganate should disappear as the reaction proceeds.

-

Reaction Monitoring: Monitor the reaction by TLC. Continue heating until the heptylbenzene is consumed.

-

Workup: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Acidification & Extraction: Acidify the filtrate with 10% sulfuric acid and extract three times with dichloromethane.

-

Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or vacuum distillation.

Data Summary

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O | [2][9] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Appearance | Clear, slightly yellow liquid | [2] |

| Melting Point | 17 °C | [10] |

| Boiling Point | 155 °C at 15 mmHg | [10] |

| Density | 0.946 g/mL at 25 °C | [10] |

| Refractive Index (n20/D) | 1.5077 | [10] |

| Flash Point | 113 °C (closed cup) | [10] |

Comparison of Synthesis Methods

The selection of a synthetic route depends on factors such as starting material availability, desired scale, and safety considerations.

| Parameter | Friedel-Crafts Acylation | Oxidation of Heptylbenzene |

| Starting Materials | Benzene, Heptanoyl Chloride | Heptylbenzene |

| Key Reagent | AlCl₃ (Lewis Acid) | KMnO₄ (Oxidizing Agent) |

| Advantages | High yields, well-established | Avoids acyl halides, milder conditions possible |

| Disadvantages | Stoichiometric catalyst needed, corrosive reagents, potential for side reactions | Over-oxidation to carboxylic acid possible, waste (MnO₂) |

| Typical Yield | 70-90% | 50-70% |

Biological Activity

This compound has been investigated for various biological activities. Studies have suggested potential antimicrobial properties.[1] It has also been examined for its inhibitory effect on certain enzymes, such as carbonyl reductase.[2] Due to its chemical structure, it can cause skin and eye irritation, necessitating careful handling in laboratory settings.[1] Further research is required to fully elucidate its biological roles and potential signaling pathway interactions. At present, no specific, well-defined signaling pathway has been predominantly associated with this compound in the literature.

References

- 1. Buy this compound | 1671-75-6 [smolecule.com]

- 2. This compound | 1671-75-6 [chemicalbook.com]

- 3. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 苯庚酮 98% | Sigma-Aldrich [sigmaaldrich.com]

Heptanophenone in Medicinal Chemistry: A Technical Guide to Unlocking Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanophenone, an aromatic ketone, presents a compelling scaffold for medicinal chemistry exploration. While direct pharmacological data on this compound is emerging, its structural characteristics—a phenyl ring coupled with a seven-carbon aliphatic chain—suggest potential interactions with biological targets implicated in a range of pathologies. This technical guide synthesizes the available evidence for related compounds and outlines a comprehensive strategy for the investigation of this compound and its derivatives as novel therapeutic agents. We provide detailed experimental protocols for evaluating its potential anticonvulsant and anti-inflammatory activities, propose relevant signaling pathways for mechanistic studies, and establish a framework for the systematic collection and analysis of quantitative data. This document serves as a foundational resource for researchers aiming to unlock the medicinal potential of this intriguing molecule.

Introduction

The benzophenone (B1666685) moiety is a well-established pharmacophore found in numerous biologically active compounds. The versatility of the ketone linkage and the potential for substitution on the phenyl ring have made it a privileged scaffold in drug discovery. This compound, or 1-phenyl-1-heptanone, represents a simple yet intriguing member of the alkyl phenyl ketone family. The presence of a moderately long alkyl chain introduces lipophilicity that can facilitate passage across biological membranes, including the blood-brain barrier, a critical attribute for central nervous system (CNS) drug candidates.

Emerging research on long-chain alkyl phenyl ketones suggests a dependency of biological activity on the length of the alkyl chain, indicating that the heptyl moiety of this compound may confer specific pharmacological properties.[1] This guide focuses on two primary areas of investigation for this compound and its derivatives: anticonvulsant and anti-inflammatory applications.

Potential Therapeutic Applications

Anticonvulsant Activity

The structural features of this compound, particularly the aromatic ring, are common to many anticonvulsant drugs. The mechanism of action for many such drugs involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[2] The lipophilic nature of this compound could allow it to penetrate the CNS and interact with these targets within the brain.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. The inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the transcription factor NF-κB, are proven therapeutic strategies. Substituted benzophenones have demonstrated anti-inflammatory properties, suggesting that this compound derivatives could be developed as novel anti-inflammatory agents.[3]

Proposed Experimental Evaluation

To systematically evaluate the medicinal chemistry potential of this compound, a phased experimental approach is recommended. This involves the synthesis of a focused library of derivatives, followed by in vitro and in vivo screening.

Synthesis of this compound Derivatives

A library of this compound derivatives should be synthesized to explore structure-activity relationships (SAR). A primary focus should be on substitution at the 4-position of the phenyl ring, as this is a common strategy for modulating the activity of benzophenone-based compounds.

Experimental Protocol: Synthesis of 4-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of 4-substituted this compound derivatives via Friedel-Crafts acylation.

-

Materials and Reagents:

-

Substituted benzene (B151609) (e.g., anisole, toluene, bromobenzene)

-

Heptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

-

-

Procedure:

-

To a stirred solution of the substituted benzene (1.2 equivalents) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.1 equivalents) portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Add heptanoyl chloride (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice containing 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-